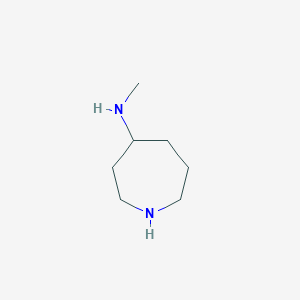

N-methylazepan-4-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of amines like N-methylazepan-4-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involve alkyl groups: S N 2 reactions of alkyl halides, ammonia, and other amines . A transformation of acyl azide derivatives into N-methylamines was developed using methanol as the C1 source via the one-pot Curtius rearrangement and borrowing hydrogen methodology .Molecular Structure Analysis

The molecular structure of N-methylazepan-4-amine can be represented by the InChI code1S/C14H22N2/c1-16 (12-13-6-3-2-4-7-13)14-8-5-10-15-11-9-14/h2-4,6-7,14-15H,5,8-12H2,1H3 . The molecular weight is 218.34 . Chemical Reactions Analysis

Amines like N-methylazepan-4-amine can undergo a variety of chemical reactions. For instance, they can participate in S N 2 reactions with alkyl halides, ammonia, and other amines . They can also undergo nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Physical And Chemical Properties Analysis

N-methylazepan-4-amine is a liquid at room temperature . The exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Biogenic Amine Metabolism

N-methylazepan-4-amine plays a role in the metabolism of biogenic amines, substances that have crucial physiological functions across various organisms. Studies on Pseudomonas species, for example, have shown their ability to grow in media containing biogenic amines as carbon and energy sources, providing insights into the catabolic pathways involved in the degradation of these amines (Luengo & Olivera, 2020).

Degradation of Nitrogen-Containing Compounds

N-methylazepan-4-amine is also relevant in the context of degrading nitrogen-containing compounds, which are prevalent in various industries and can be resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing such compounds, highlighting the importance of understanding the degradation mechanisms and the role of substances like N-methylazepan-4-amine (Bhat & Gogate, 2021).

Synthesis Applications

N-methylazepan-4-amine is a key raw material in the synthesis of various compounds. Its utility extends to the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. The synthesis processes involving N-methylazepan-4-amine contribute to the development of compounds with significant applications in medicine and agriculture (Nazarov et al., 2021).

Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines

An expedient reductive amination process for selective synthesis of N‐methylated and N‐alkylated amines utilizing nitrogen‐doped, graphene‐activated nanoscale Co3O4-based catalysts has been developed. This cost-efficient protocol allows synthesis of various N‐methyl‐ and N‐alkylamines, amino acid derivatives, and existing drug molecules from inexpensive nitroarenes or amines and aqueous formaldehyde or aldehydes in the presence of formic acid (Senthamarai et al., 2018).

Azepanium Ionic Liquids

Azepane, a seven-member alicyclic secondary amine, has been used to synthesize a new family of room temperature ionic liquids. This transformation of azepane, a coproduct from the polyamide industry, into tertiary amines and further into quaternary azepanium salts, offers an environmentally friendly alternative to conventional disposal methods. These ionic liquids exhibit wide electrochemical windows, making them promising for various applications (Belhocine et al., 2011).

Biobased Amines in Polymer Synthesis

Biobased amines, derived from carbohydrate, terpenes, or oleochemical sources, are gaining attention for their potential in producing polymers like polyamides, polyureas, and polyepoxides. Despite limited natural sources, innovative synthesis methods are being developed to expand the variety of biobased amines, offering sustainable alternatives for various applications in automotive, aerospace, building, and health sectors (Froidevaux et al., 2016).

Synthesis of 4-Amine-Benzo[b][1,4]Oxazepines

A palladium-catalyzed tandem reaction involving o-aminophenols, bromoalkynes, and isocyanides has been utilized to create 4-amine-benzo[b][1,4]oxazepines. This method, presumed to proceed through the migratory insertion of isocyanides into the vinyl-palladium intermediate, opens up new avenues for synthesizing these compounds, which could have various applications in medicinal chemistry (Liu et al., 2012).

Safety And Hazards

While specific safety and hazard information for N-methylazepan-4-amine is not available, it’s important to handle all chemical substances with care. Always refer to the material safety data sheet (MSDS) for the specific compound for detailed safety and handling instructions .

Relevant Papers There are several papers related to amines and their derivatives, which could potentially include N-methylazepan-4-amine. For instance, a paper discusses the biological and analytical applications of Schiff base metal complexes derived from salicylidene-4-aminoantipyrine and its derivatives . Another paper reviews the synthesis and predicted activity of some 4-amine and 4-( -Aminoacid) derivatives of N-Expanded-metronidazole analogues . These papers might provide more insights into the properties and applications of N-methylazepan-4-amine.

Eigenschaften

IUPAC Name |

N-methylazepan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-7-3-2-5-9-6-4-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWXWODKHSGZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methylazepan-4-amine | |

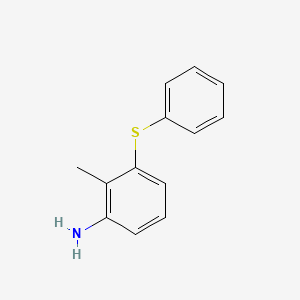

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

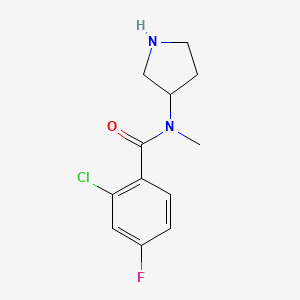

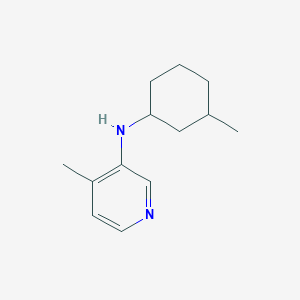

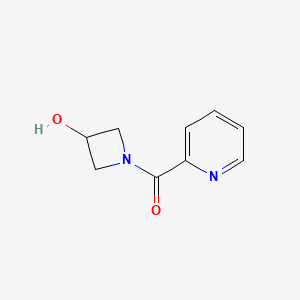

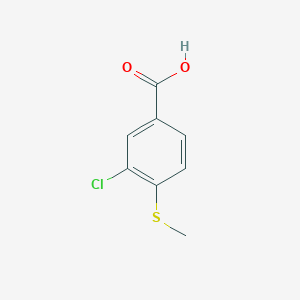

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylpyrimidin-2-yl)oxy]aniline](/img/structure/B1428885.png)